8-Methoxy-6-methyl-3-nitroquinolin-4-ol

Description

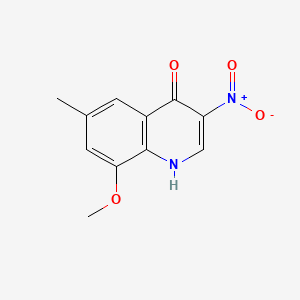

8-Methoxy-6-methyl-3-nitroquinolin-4-ol is a chemical compound belonging to the quinolinone family. It possesses unique chemical properties and has gained significant attention in various scientific fields due to its potential biological activity. This compound is characterized by its molecular structure, which includes a methoxy group, a methyl group, and a nitro group attached to a quinoline ring.

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

8-methoxy-6-methyl-3-nitro-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10N2O4/c1-6-3-7-10(9(4-6)17-2)12-5-8(11(7)14)13(15)16/h3-5H,1-2H3,(H,12,14) |

InChI Key |

VEXOWABFEQNNNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)NC=C(C2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-6-methyl-3-nitroquinolin-4-ol typically involves multi-step organic reactions. One common method includes the nitration of 6-methylquinolin-4-ol followed by methoxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and methanol as a solvent for methoxylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-6-methyl-3-nitroquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential candidate for developing novel drugs due to its biological activity.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methoxy-6-methyl-3-nitroquinolin-4-ol involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property makes it a potential candidate for anticancer and antimicrobial therapies. The nitro group plays a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

6-Methoxy-8-nitroquinoline: Similar structure but different substitution pattern.

8-Methoxy-3-nitroquinolin-4-ol: Similar but with a different position of the nitro group.

Quinoline derivatives: A broad class of compounds with varying biological activities.

Uniqueness

8-Methoxy-6-methyl-3-nitroquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and nitro groups on the quinoline ring makes it a versatile compound for various applications.

Biological Activity

8-Methoxy-6-methyl-3-nitroquinolin-4-ol, a compound with a unique quinoline structure, has garnered attention in the scientific community due to its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C₁₁H₈N₂O₃

- Molecular Weight: 234.21 g/mol

- IUPAC Name: 8-methoxy-6-methyl-3-nitro-1H-quinolin-4-one

- SMILES Notation: CC1=CC2=C(C(=C1)OC)NC=C(C2=O)N+[O-]

The compound features a methoxy group at the 8-position, a methyl group at the 6-position, and a nitro group at the 3-position, which contribute to its distinct biological properties.

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts normal DNA function, leading to cell death. The nitro group is particularly crucial as it can be reduced to form reactive intermediates that damage cellular components, making this compound a potential candidate for therapeutic applications in cancer treatment and as an antimicrobial agent .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 mg/mL |

| Klebsiella pneumoniae | 0.18 mg/mL |

| Pseudomonas aeruginosa | 0.22 mg/mL |

These MIC values suggest that the compound is effective against resistant strains, enhancing its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HL-60 (human leukemia) | 0.08 - 1.0 | Significant growth inhibition |

| B16F10 (melanoma) | < 1.0 | Major antitumor activity observed |

| Neuro 2A (neuroblastoma) | < 1.0 | Induced apoptosis |

The IC50 values indicate that the compound is highly effective in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Case Studies

-

Study on Antimicrobial Efficacy:

A study evaluated the antibacterial effects of various quinoline derivatives, including this compound, against resistant bacterial strains. The results showed that this compound had higher antibacterial activity compared to standard antibiotics like ciprofloxacin, particularly against S. aureus and E. coli . -

Anticancer Research:

In another investigation focusing on the anticancer properties of quinoline derivatives, this compound was found to significantly inhibit tumor growth in vivo models of melanoma. The compound increased survival rates in treated mice compared to controls .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions optimized for yield and efficiency:

-

Starting Materials:

- 8-Hydroxyquinoline

- Methylating agents

- Nitro groups introduced via nitration reactions.

-

General Reaction Steps:

- Nitration of quinoline derivatives.

- Methylation using methyl iodide or similar reagents.

- Purification through recrystallization.

These methods ensure high yields and purity suitable for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.